5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-6,8-9,13-14,22H,7H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXUELOSQOEMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives: Variants with different substituents on the core structure.
Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various applications in medicinal chemistry.
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 353.34 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the use of trifluoroacetic acid derivatives and isopropyl-substituted aromatic compounds. The synthesis pathway can be summarized as follows:
- Formation of the Pyrazolo Ring : The initial step involves the reaction of 4-isopropylphenyl derivatives with trifluoroacetic acid to form the pyrazolo structure.
- Carboxylation : Subsequent carboxylation yields the final product.
Anticancer Activity
Recent studies have demonstrated that 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits significant anticancer properties. Testing against various cancer cell lines revealed the following:
- Cell Lines Tested : PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung).
- Inhibition Rates :
These results indicate that while the compound shows promise, its efficacy is lower compared to established chemotherapeutics like doxorubicin.
Antifungal Activity
The compound also displays antifungal properties. Specific findings include:
- Inhibition Rates Against Fungi :
This suggests that the compound could serve as a lead structure for developing new antifungal agents.
Insecticidal Activity
Insecticidal assays have shown that the compound exhibits activity against agricultural pests:
- Tested Pests : Spodoptera frugiperda and Mythimna separata.
- Mortality Rates : At a concentration of 500 µg/ml, it demonstrated significant insecticidal activity compared to chlorantraniliprole .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the trifluoromethyl and isopropyl groups significantly influence biological activity. Compounds with enhanced lipophilicity often show improved membrane permeability and bioavailability.
Case Studies
-
Study on Anticancer Efficacy :
A recent study involved a series of synthesized compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that specific substitutions led to enhanced anticancer activity against PC3 cells, suggesting a potential pathway for drug development . -
Evaluation of Antifungal Properties :
In vitro tests conducted on various fungal strains demonstrated that certain derivatives of this compound outperformed traditional antifungals like tebuconazole, indicating its potential as a novel fungicide .
Q & A
Basic Research Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing building blocks under reflux conditions (e.g., pyridine as solvent, 5–6 hours) .
- Use of additives like piperidine derivatives to enhance yield and regioselectivity .
Optimization Parameters:
Basic Research Question: Which analytical techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., tetrahydropyrimidine ring protons at δ 2.5–4.0 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and trifluoromethyl groups (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C19H19F3N4O2 at m/z 409.1) .
Advanced Research Question: How does the trifluoromethyl group influence the compound’s bioactivity and stability?
Methodological Answer:
The CF3 group enhances:
- Metabolic stability : Reduces oxidative degradation via electron-withdrawing effects .
- Lipophilicity : Measured via logP assays (predicted logP = 3.2 ± 0.3) .
Experimental Validation: - Comparative studies with non-CF3 analogs using in vitro enzyme inhibition assays (IC50 differences >10-fold) .
- Computational docking to assess binding interactions (e.g., hydrophobic pockets in kinase targets) .
Advanced Research Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Use HPLC-MS to verify purity (>95%) and quantify trace intermediates .
Framework for Analysis:
Replicate experiments under controlled conditions (e.g., fixed pH, temperature).
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced Research Question: What alternative synthetic strategies can improve scalability and sustainability?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) with comparable yields .
- Green solvents : Replace pyridine with cyclopentyl methyl ether (CPME) to reduce toxicity .
Case Study:
A mild protocol using ethanol/water solvent mixtures achieved 70% yield at 60°C, minimizing waste .
Advanced Research Question: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
-
Variable substituents : Synthesize analogs with substituents at positions 4 (isopropylphenyl) and 7 (CF3) .
-
Biological testing : Use tiered assays:
Tier Assay Type Example 1 High-throughput screening Kinase inhibition panel 2 Cell-based assays IC50 in cancer cell lines (e.g., HepG2)
Advanced Research Question: What computational tools are effective for predicting physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
